5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid is a synthetic organic compound that features a thiophene ring substituted with a carboxylic acid group and a cyclopropyl group bearing a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid typically involves multiple steps:
Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Thiophene ring formation: The thiophene ring is constructed through a series of reactions, including halogenation and subsequent cyclization.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reagents like N-bromosuccinimide or N-chlorosuccinimide are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid: Similar in structure but with a thiazole ring instead of a thiophene ring.
5-(tert-Butoxycarbonylamino)thiophene-2-carboxylic acid: Lacks the cyclopropyl group, making it less sterically hindered.
2-(tert-Butoxycarbonylamino)cyclopropyl)benzoic acid: Contains a benzoic acid moiety instead of a thiophene ring.
Uniqueness
5-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)thiophene-2-carboxylic acid is unique due to the combination of its cyclopropyl group, thiophene ring, and tert-butoxycarbonyl-protected amino group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C13H17NO4S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-6-7(8)9-4-5-10(19-9)11(15)16/h4-5,7-8H,6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
FOXNJSQMHMEWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.